![molecular formula C30H42N4O3 B2718211 4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid CAS No. 1311982-93-0](/img/structure/B2718211.png)
4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid
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Description
4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid is a useful research compound. Its molecular formula is C30H42N4O3 and its molecular weight is 506.691. The purity is usually 95%.
BenchChem offers high-quality 4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Applications
Antioxidants play a crucial role in protecting biological systems from oxidative damage caused by free radicals. The compound’s sterically hindered structure makes it an effective antioxidant. It can scavenge free radicals, preventing cellular damage and potentially mitigating oxidative stress-related diseases .
Polymerization Inhibitor
Derivatives of 2,6-di-tert-butylphenol, including our compound, serve as vinyl monomer polymerization inhibitors. These compounds help control polymerization reactions, ensuring stability during the production of polymers and plastics .
Catalyst for Epoxidation Reactions
In the synthesis of oxidovanadium (IV) complexes, our compound acts as a catalyst for the epoxidation of organic substrates. For instance, it can facilitate the epoxidation of cyclooctene using tert-butyl hydroperoxide as an oxidant .
Ortho-Allylation via C-H Activation
Iron-catalyzed ortho-allylation of 1-arylpyrazoles is an important transformation in organic synthesis. Our compound may find applications in this context, contributing to the construction of valuable chemical motifs .
Stabilization in Accelerated Aging Reactions
The compound’s antioxidant performance extends to model reactions of accelerated aging. Its presence can stabilize reactive intermediates and prevent degradation in various materials and systems .
properties
IUPAC Name |
4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O3/c1-29(2,3)22-17-20(18-23(30(4,5)6)27(22)37-16-8-9-26(35)36)28-31-24-11-10-21(19-25(24)32-28)34-14-12-33(7)13-15-34/h10-11,17-19H,8-9,12-16H2,1-7H3,(H,31,32)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQMXVMTSJZBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OCCCC(=O)O)C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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